molecular formula C9H19NO3 B13551622 tert-butyl N-[(2R,3S)-3-hydroxybutan-2-yl]carbamate

tert-butyl N-[(2R,3S)-3-hydroxybutan-2-yl]carbamate

Cat. No.: B13551622
M. Wt: 189.25 g/mol
InChI Key: CHYWVAGOJXWXIK-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(2R,3S)-3-hydroxybutan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R,3S)-3-hydroxybutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable alcohol under acidic or basic conditions. One common method involves the use of tert-butyl carbamate and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2R,3S)-3-hydroxybutan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction leads to the regeneration of the hydroxyl group .

Scientific Research Applications

tert-Butyl N-[(2R,3S)-3-hydroxybutan-2-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl N-[(2R,3S)-3-hydroxybutan-2-yl]carbamate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the carbamate group can undergo hydrolysis, releasing the active compound that interacts with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(2R,3S)-3-hydroxybutan-2-yl]carbamate is unique due to its specific stereochemistry and the presence of both hydroxyl and carbamate functional groups. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler carbamates .

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

tert-butyl N-[(2R,3S)-3-hydroxybutan-2-yl]carbamate

InChI

InChI=1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12)/t6-,7+/m1/s1

InChI Key

CHYWVAGOJXWXIK-RQJHMYQMSA-N

Isomeric SMILES

C[C@H]([C@H](C)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(C)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.